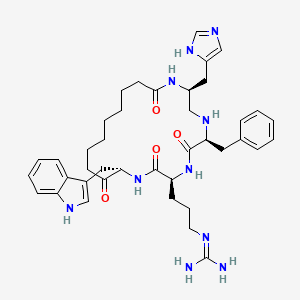

c(his-D-phe-arg-trp-Aoc)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

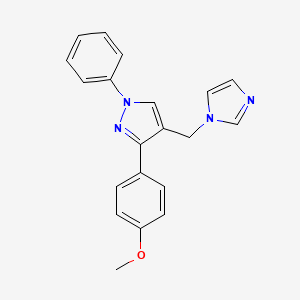

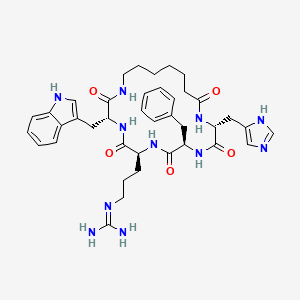

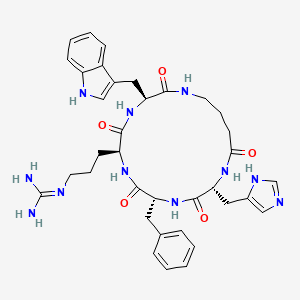

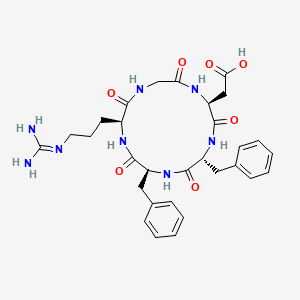

Le composé C(his-D-phe-arg-trp-Aoc) est un peptide synthétique qui a suscité un intérêt en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la recherche biologique. Ce composé est composé d'une séquence d'acides aminés : histidine, D-phénylalanine, arginine, tryptophane et un groupe aminooxyacétyle. La disposition unique de ces acides aminés contribue à ses activités biologiques spécifiques et à ses interactions avec les récepteurs.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

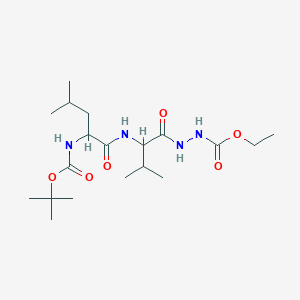

La synthèse de C(his-D-phe-arg-trp-Aoc) implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique croissante à l'aide de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

Dans un contexte industriel, la production de C(his-D-phe-arg-trp-Aoc) peut être mise à l'échelle en utilisant des synthétiseurs de peptides automatisés. Ces machines rationalisent le processus SPPS, permettant la synthèse efficace et reproductible de grandes quantités de peptides. L'utilisation de la chromatographie liquide haute performance (CLHP) est essentielle pour la purification du peptide, garantissant que le produit final répond aux normes de pureté requises.

Analyse Des Réactions Chimiques

Types de réactions

C(his-D-phe-arg-trp-Aoc) peut subir diverses réactions chimiques, notamment :

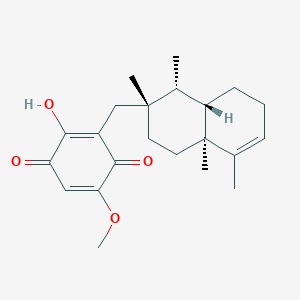

Oxydation : Le résidu tryptophane peut être oxydé pour former des dérivés de la kynurénine.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en groupes thiol libres.

Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène (H₂O₂) ou d'autres agents oxydants peuvent être utilisés dans des conditions douces.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs couramment utilisés.

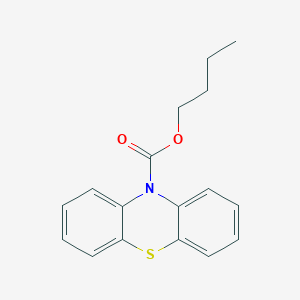

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme les halogénures d'alkyle dans des conditions basiques.

Principaux produits formés

Oxydation : Dérivés de la kynurénine provenant de l'oxydation du tryptophane.

Réduction : Groupes thiol libres provenant de la réduction des ponts disulfures.

Substitution : Dérivés alkylés provenant de réactions de substitution nucléophile.

Applications de la recherche scientifique

C(his-D-phe-arg-trp-Aoc) a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude des techniques de synthèse et de modification des peptides.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme outil pour l'étude des interactions récepteur-ligand.

Mécanisme d'action

Le mécanisme d'action de C(his-D-phe-arg-trp-Aoc) implique son interaction avec les récepteurs de la mélanocortine, en particulier MC3R et MC4R . Après liaison à ces récepteurs, le peptide active la voie de signalisation du récepteur couplé aux protéines G, ce qui entraîne une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). Cette activation entraîne divers effets en aval, notamment la régulation de l'homéostasie énergétique et de l'appétit .

Applications De Recherche Scientifique

C(his-D-phe-arg-trp-Aoc) has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions.

Mécanisme D'action

The mechanism of action of C(his-D-phe-arg-trp-Aoc) involves its interaction with melanocortin receptors, particularly MC3R and MC4R . Upon binding to these receptors, the peptide activates the G protein-coupled receptor signaling pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in various downstream effects, including the regulation of energy homeostasis and appetite .

Comparaison Avec Des Composés Similaires

Composés similaires

Ac-His-Arg-(pI)DPhe-Tic-NH₂ : A tetrapeptide with similar receptor interactions but different amino acid sequence.

c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro] : A macrocyclic melanocortin agonist with additional arginine residues.

Unicité

C(his-D-phe-arg-trp-Aoc) est unique en raison de sa séquence spécifique et de la présence du groupe aminooxyacétyle, qui peut conférer des propriétés de liaison et des activités biologiques distinctes par rapport à d'autres peptides. Sa capacité à activer sélectivement les récepteurs de la mélanocortine en fait un outil précieux pour l'étude de la pharmacologie des récepteurs et le développement d'agents thérapeutiques.

Propriétés

Formule moléculaire |

C40H54N10O4 |

|---|---|

Poids moléculaire |

738.9 g/mol |

Nom IUPAC |

2-[3-[(3S,6S,9S,20S)-6-benzyl-9-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-2,5,11,19-tetraoxo-1,4,7,10-tetrazacycloicos-3-yl]propyl]guanidine |

InChI |

InChI=1S/C40H54N10O4/c41-40(42)44-19-11-16-33-38(53)50-34(21-28-23-45-32-15-10-9-14-31(28)32)36(51)17-7-2-1-3-8-18-37(52)48-30(22-29-24-43-26-47-29)25-46-35(39(54)49-33)20-27-12-5-4-6-13-27/h4-6,9-10,12-15,23-24,26,30,33-35,45-46H,1-3,7-8,11,16-22,25H2,(H,43,47)(H,48,52)(H,49,54)(H,50,53)(H4,41,42,44)/t30-,33-,34-,35-/m0/s1 |

Clé InChI |

VFJZBZLGBBBPQI-RONNFESSSA-N |

SMILES isomérique |

C1CCCC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC[C@@H](NC(=O)CCC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |

SMILES canonique |

C1CCCC(=O)C(NC(=O)C(NC(=O)C(NCC(NC(=O)CCC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]-N-[4-[4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazin-1-yl]butyl]hexanamide](/img/structure/B10847188.png)

![N-(1-phenylpropan-2-yl)tetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaen-15-amine](/img/structure/B10847215.png)

![(1r,2r,4s,5r)-2-(Benzo[b]thiophen-5-Yl)methyl-1,4,5-Trihydroxy-3-Oxocyclohexane-1-Carboxylic Acid](/img/structure/B10847244.png)

![2-[2-(Dimethylamino)ethyl]tetracyclo[9.8.0.03,8.014,19]nonadeca-1(11),3,5,7,12,14,16,18-octaen-2-ol](/img/structure/B10847247.png)

![[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]urea](/img/structure/B10847255.png)

![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)